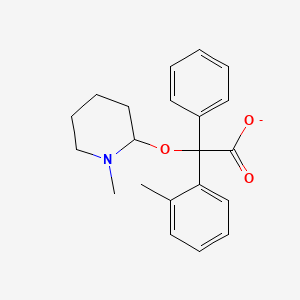

N-Methylpiperidinyl-2-methylbenzilate

Description

N-Methylpiperidinyl-2-methylbenzilate is a chemical compound with the molecular formula C21H25NO3 and a molecular weight of 339.43 g/mol . It is primarily used in research settings and is known for its unique chemical properties.

Properties

Molecular Formula |

C21H24NO3- |

|---|---|

Molecular Weight |

338.4 g/mol |

IUPAC Name |

2-(2-methylphenyl)-2-(1-methylpiperidin-2-yl)oxy-2-phenylacetate |

InChI |

InChI=1S/C21H25NO3/c1-16-10-6-7-13-18(16)21(20(23)24,17-11-4-3-5-12-17)25-19-14-8-9-15-22(19)2/h3-7,10-13,19H,8-9,14-15H2,1-2H3,(H,23,24)/p-1 |

InChI Key |

SSDWPUFYQALBIE-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC=CC=C1C(C2=CC=CC=C2)(C(=O)[O-])OC3CCCCN3C |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-Methylpiperidinyl-2-methylbenzilate involves several steps. One common method includes the reaction of benzilic acid with N-methylpiperidine under specific conditions. The reaction typically requires a solvent such as dichloromethane or ethyl acetate and is carried out at a controlled temperature . Industrial production methods may involve more advanced techniques to ensure purity and yield.

Chemical Reactions Analysis

N-Methylpiperidinyl-2-methylbenzilate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-Methylpiperidinyl-2-methylbenzilate has several applications in scientific research:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: Researchers use it to study its effects on biological systems, particularly its interaction with certain enzymes and receptors.

Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-Methylpiperidinyl-2-methylbenzilate involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the context of its use, but it often affects cellular signaling and metabolic processes .

Comparison with Similar Compounds

N-Methylpiperidinyl-2-methylbenzilate can be compared to other similar compounds, such as:

Benzilic acid derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.

Piperidine derivatives: These compounds have a piperidine ring and exhibit similar reactivity but may have different functional groups attached.

This compound is unique due to its specific combination of a benzilate moiety and a methylpiperidine group, which imparts distinct properties and applications.

Biological Activity

N-Methylpiperidinyl-2-methylbenzilate is a chemical compound that has garnered attention in various fields, including medicinal chemistry and toxicology. Understanding its biological activity is crucial for evaluating its potential therapeutic uses and safety profiles. This article synthesizes current research findings, case studies, and relevant data to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound can be described by its structural formula, which consists of a piperidine ring substituted with a methyl group and a benzilate moiety. Its molecular formula is .

| Property | Value |

|---|---|

| Molecular Weight | 217.31 g/mol |

| Melting Point | Data not available |

| Solubility | Soluble in organic solvents |

| Odor | Characteristic odor |

Research indicates that this compound interacts with various biological targets, including neurotransmitter receptors. It is believed to exhibit activity as an antagonist or modulator in certain pathways, particularly those involving acetylcholine receptors.

Pharmacological Studies

- Neuropharmacological Effects : Studies have shown that this compound demonstrates significant effects on the central nervous system (CNS). For instance, it may influence cognitive functions and has been evaluated for potential use in treating conditions such as Alzheimer's disease due to its ability to modulate cholinergic signaling pathways.

- Toxicological Assessments : Toxicity studies have revealed that exposure to this compound can lead to adverse effects, including neurotoxicity at high doses. The lethal dose (LD50) varies based on the route of administration, with inhalation presenting higher risks compared to dermal exposure.

Case Study 1: Neurotoxicity Assessment

A study conducted on rodents demonstrated that administration of this compound resulted in observable neurotoxic effects, characterized by behavioral changes and histopathological alterations in brain tissue. The findings suggest a dose-dependent relationship with significant impacts noted at doses exceeding 50 mg/kg body weight.

Case Study 2: Cholinergic Modulation

In vitro studies involving human neuronal cell lines indicated that this compound can enhance synaptic transmission by increasing acetylcholine release. This effect was measured using electrophysiological techniques, confirming its role as a positive modulator of cholinergic activity.

Comparative Analysis with Similar Compounds

| Compound | Mechanism of Action | LD50 (mg/kg) | Therapeutic Potential |

|---|---|---|---|

| This compound | Cholinergic modulation | 50 (inhalation) | Alzheimer's treatment |

| 2-Methylpiperidine | CNS stimulant | 100 | Anesthetic properties |

| N-Methylpyrrolidine | Antidepressant | 75 | Mood disorder treatment |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.